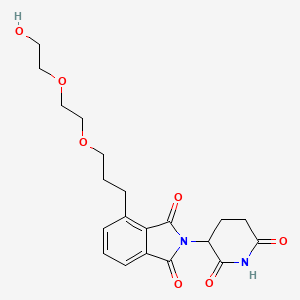
Pomalidomide-PEG5-C2-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG5-C2-Br: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The inclusion of the PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG5-C2-Br typically involves several steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to the pomalidomide molecule through a series of reactions that involve the use of coupling agents and solvents.
Introduction of Bromine Atom:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-PEG5-C2-Br undergoes various chemical reactions, including:
Substitution Reactions:
Click Chemistry: The PEG linker allows for click chemistry reactions, enabling the attachment of various functional groups.
Common Reagents and Conditions:
Coupling Agents: Used for attaching the PEG linker to pomalidomide.
Brominating Agents: Used for introducing the bromine atom.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Major Products: The major product of these reactions is this compound, which can be further modified for specific applications in PROTAC technology .
Applications De Recherche Scientifique
Chemistry: Pomalidomide-PEG5-C2-Br is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation .
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where it can be used to degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of targeted therapies .
Mécanisme D'action
Pomalidomide-PEG5-C2-Br exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG5-Azide: Similar structure but contains an azide group instead of a bromine atom.
Pomalidomide-PEG2-C2-NH2 Hydrochloride: Contains a shorter PEG linker and an amine group.
Pomalidomide-C6-PEG3-Butyl Azide: Contains a different PEG linker and a butyl azide group.
Uniqueness: Pomalidomide-PEG5-C2-Br is unique due to its specific combination of a PEG5 linker and a bromine atom, which provides distinct chemical properties and reactivity. This makes it particularly useful in the development of PROTACs and other targeted therapies .
Propriétés
Formule moléculaire |
C25H34BrN3O9 |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34BrN3O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17H2,(H,28,30,31) |
Clé InChI |
PONDXMIPRZEVMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


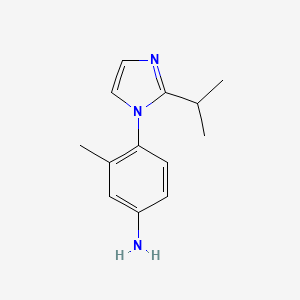
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)

![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
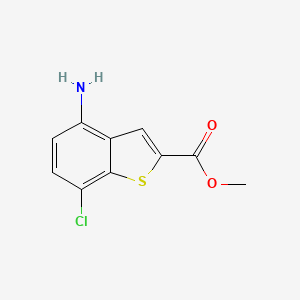
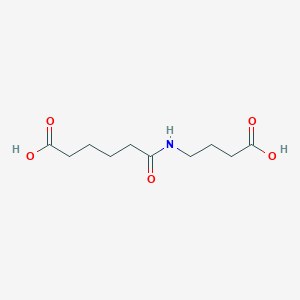
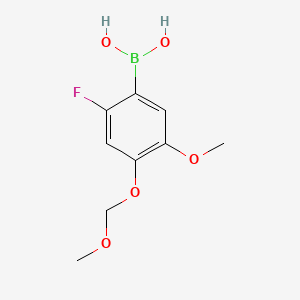
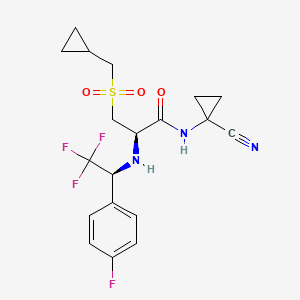
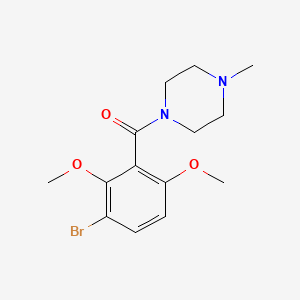
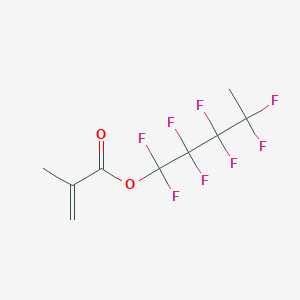
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)

